molecular formula C13H13N B3222722 4-(3,5-Dimethylphenyl)pyridine CAS No. 1214379-51-7

4-(3,5-Dimethylphenyl)pyridine

Cat. No.: B3222722
CAS No.: 1214379-51-7
M. Wt: 183.25 g/mol
InChI Key: OLICYLQISCRVIM-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine and its derivatives are ubiquitous in the chemical sciences, with their applications spanning from pharmaceuticals and agrochemicals to materials science and catalysis. wikipedia.orgwikipedia.org The nitrogen atom in the pyridine ring imparts a dipole moment and the ability to act as a hydrogen bond acceptor and a base, influencing the molecule's physical and chemical properties. nih.gov These characteristics are fundamental to their diverse biological activities, which include anti-inflammatory, antimicrobial, and antitumor properties. wikipedia.org The sheer volume of research and publications underscores the enduring importance of pyridine scaffolds in medicinal chemistry and drug discovery. wikipedia.orgacs.org

Significance of Arylated Pyridines in Advanced Organic Synthesis and Materials Design

The introduction of an aryl group onto the pyridine ring gives rise to arylated pyridines, a class of compounds with enhanced structural complexity and tailored electronic and photophysical properties. These molecules serve as crucial intermediates and building blocks in the synthesis of complex organic molecules, including pharmaceuticals and sophisticated ligands for catalysis. researchgate.netnih.gov The presence of the aryl substituent can significantly influence the reactivity and coordination properties of the pyridine nitrogen, making them valuable in the design of functional materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs). frontiersin.orgrsc.org The synthesis of arylated pyridines is often achieved through powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the precise and efficient formation of the carbon-carbon bond between the pyridine and aryl rings. nih.govresearchgate.netresearchgate.net

Research Context for 4-(3,5-Dimethylphenyl)pyridine and Related Structural Motifs

The compound this compound features a pyridine ring substituted at the 4-position with a 3,5-dimethylphenyl group. This specific structural motif has garnered attention in several areas of chemical research. The dimethylphenyl group can influence the steric and electronic properties of the pyridine, which is a critical consideration in the design of ligands for metal-catalyzed reactions and in the development of functional materials.

Research has shown that 3,5-dimethylphenyl-derived pyridine-N-oxides can act as effective catalysts in asymmetric synthesis, highlighting the impact of this substitution pattern on catalytic activity. acs.org Furthermore, the incorporation of the this compound moiety into larger, more complex structures like terpyridines has been explored for the development of new materials with specific photophysical properties. While detailed research focusing exclusively on this compound is not extensively documented, its role as a key structural component in these advanced applications underscores its importance.

Synthesis and Properties

The synthesis of this compound can be approached through established methods for the formation of 4-arylpyridines. One of the most versatile and widely used methods is the Suzuki-Miyaura cross-coupling reaction . This reaction typically involves the coupling of a pyridine derivative, such as 4-halopyridine, with a corresponding boronic acid or ester, in this case, (3,5-dimethylphenyl)boronic acid, in the presence of a palladium catalyst and a base. nih.govresearchgate.net

Another classical approach to pyridine synthesis that can be adapted for 4-arylpyridines is the Hantzsch pyridine synthesis . This multi-component reaction involves the condensation of an aldehyde (in this case, 3,5-dimethylbenzaldehyde), a β-ketoester, and a nitrogen donor like ammonia (B1221849), followed by an oxidation step to form the aromatic pyridine ring. nih.govwikipedia.org The Kröhnke pyridine synthesis offers another route, typically reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. wikipedia.orgnih.gov

Table 1: Predicted and Observed Physicochemical Properties of 4-(Aryl)pyridines

PropertyThis compound (Predicted)4'-phenyl-2,2':6',2''-terpyridine (Observed)
Molecular FormulaC₁₃H₁₃NC₂₁H₁₅N₃
Molecular Weight183.25 g/mol 309.37 g/mol
Melting PointNot available148-150 °C
AppearanceNot availableWhite solid

Note: Data for 4'-phenyl-2,2':6',2''-terpyridine is included for comparative purposes as it contains a 4-phenylpyridine (B135609) core structure. The properties of this compound are expected to be in a similar range for a crystalline solid.

Spectroscopic characterization is crucial for confirming the structure of synthesized compounds. For this compound, the expected spectroscopic data would include:

¹H NMR: Signals corresponding to the protons on the pyridine ring and the dimethylphenyl group. The pyridine protons would typically appear in the downfield region (δ 7.0-9.0 ppm), while the methyl protons would be in the upfield region (around δ 2.3 ppm). The aromatic protons of the dimethylphenyl ring would appear in the aromatic region.

¹³C NMR: Resonances for all unique carbon atoms in the molecule.

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Research Findings and Applications

While dedicated studies on this compound are limited, its structural motif is present in molecules that have been investigated for various applications.

In the field of catalysis , the electronic and steric properties imparted by the 3,5-dimethylphenyl group are of interest. For instance, chiral 4-aryl-pyridine-N-oxides, including a 3,5-dimethylphenyl derivative, have been designed and synthesized for use as nucleophilic organocatalysts in acylative dynamic kinetic resolution reactions. acs.org These catalysts have shown high efficiency and enantioselectivity, demonstrating the potential of the this compound scaffold in asymmetric catalysis. acs.org

In materials science , arylated pyridines are building blocks for functional organic materials. The incorporation of the this compound unit into larger conjugated systems, such as terpyridines, can influence the photophysical properties of the resulting materials. These properties are critical for applications in organic electronics, including OLEDs and sensors. frontiersin.orgrsc.org The steric bulk of the dimethylphenyl group can affect the packing of molecules in the solid state, which in turn influences charge transport and luminescence efficiency.

Table 2: Research Applications of Structural Motifs Related to this compound

Research AreaApplication/FindingReference
Asymmetric Catalysis3,5-Dimethylphenyl-derived pyridine-N-oxide used as an efficient chiral catalyst. acs.org
Materials ScienceArylated pyridines serve as building blocks for hole-transporting materials in OLEDs. frontiersin.org
Supramolecular ChemistryAryl-substituted pyridines used in the synthesis of ligands for metal complexes. researchgate.net

Properties

IUPAC Name

4-(3,5-dimethylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-7-11(2)9-13(8-10)12-3-5-14-6-4-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLICYLQISCRVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306863
Record name 4-(3,5-Dimethylphenyl)pyridine
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Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214379-51-7
Record name 4-(3,5-Dimethylphenyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214379-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,5-Dimethylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 3,5 Dimethylphenyl Pyridine and Analogous Structures

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions have become the predominant method for the synthesis of 4-arylpyridines, offering high efficiency and broad functional group tolerance. Among these, the palladium-catalyzed Suzuki-Miyaura reaction is the most extensively utilized.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. For the synthesis of 4-(3,5-dimethylphenyl)pyridine, this typically involves the reaction of a 4-halopyridine with 3,5-dimethylphenylboronic acid or its derivatives.

The efficiency of the Suzuki-Miyaura coupling for the synthesis of 4-arylpyridines is highly dependent on the careful optimization of several reaction parameters, including the choice of palladium catalyst, ligand, base, and solvent system.

Catalyst and Ligand Systems: A variety of palladium sources can be employed, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices. The selection of the phosphine (B1218219) ligand is critical to the success of the reaction, influencing both the stability of the catalyst and the rates of oxidative addition and reductive elimination. Sterically bulky and electron-rich phosphine ligands have been shown to be particularly effective in promoting the coupling of heteroaryl halides.

Base and Solvent Effects: The choice of base is crucial for the activation of the organoboron species. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. The solvent system also plays a significant role, with mixtures of an organic solvent (e.g., dioxane, toluene, or dimethylformamide) and water often being employed to facilitate the dissolution of both the organic and inorganic reagents.

ParameterVariationEffect on Yield
Catalyst Pd(OAc)₂, Pd(PPh₃)₄High yields generally observed
Ligand Triphenylphosphine (PPh₃), Buchwald-type ligandsBulky, electron-rich ligands often improve yields
Base K₂CO₃, Cs₂CO₃, K₃PO₄Stronger bases can increase reaction rates
Solvent Dioxane/Water, Toluene/Water, DMFSolvent choice affects solubility and reaction kinetics

This table provides a general overview of the impact of different reaction components on the Suzuki-Miyaura cross-coupling for 4-arylpyridine synthesis. Optimal conditions are substrate-dependent.

The Suzuki-Miyaura reaction is known for its broad substrate scope, accommodating a wide range of functional groups on both the pyridine (B92270) and the arylboronic acid partner.

Electronic Effects: Arylboronic acids bearing either electron-donating or electron-withdrawing substituents generally participate well in the coupling reaction. For instance, both electron-rich (e.g., methoxy-substituted) and electron-poor (e.g., nitro-substituted) phenylboronic acids have been successfully coupled with halopyridines.

Steric Hindrance: Steric hindrance on the arylboronic acid can impact the reaction efficiency. Ortho-substituted arylboronic acids may react more slowly or require more forcing conditions compared to their meta- or para-substituted counterparts. However, with appropriate ligand selection, even sterically demanding couplings can often be achieved in good yields.

Arylboronic Acid SubstituentPositionGeneral Reactivity
Electron-donating (e.g., -OCH₃, -CH₃)para, metaGenerally high yields
Electron-withdrawing (e.g., -NO₂, -CF₃)para, metaGenerally high yields
Sterically hindering (e.g., ortho-methyl)orthoMay require optimized conditions

This table illustrates the general tolerance of the Suzuki-Miyaura reaction to various substituents on the arylboronic acid.

Other Metal-Catalyzed Arylation Methods for Pyridine Scaffolds

While palladium catalysis is dominant, other transition metals have also been employed for the arylation of pyridine scaffolds.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts, often being more earth-abundant and less expensive than palladium, have emerged as viable alternatives for Suzuki-Miyaura and other cross-coupling reactions. Nickel-catalyzed methods have been developed for the arylation of pyridinium (B92312) salts, providing a route to substituted dihydropyridines which can then be oxidized to the corresponding arylpyridines. nih.govescholarship.org

Copper-Catalyzed Arylation: Copper-catalyzed methods, particularly for the C-H arylation of pyridine N-oxides, offer an alternative strategy. rsc.orgrsc.org This approach avoids the need for pre-halogenated pyridine starting materials. The reaction typically proceeds via a direct C-H activation at the C2-position of the pyridine N-oxide, followed by coupling with an arylboronic ester. The resulting N-oxide can then be reduced to the desired 2-arylpyridine.

Rhodium-Catalyzed Arylation: Rhodium catalysts have been utilized for the direct arylation of pyridines. nih.gov These methods often involve C-H activation and can provide access to arylpyridines that might be challenging to synthesize via traditional cross-coupling of halo-pyridines.

Classical Organic Synthesis Pathways

Prior to the advent of transition metal-catalyzed cross-coupling, the synthesis of 4-arylpyridines relied on classical condensation reactions to construct the pyridine ring.

Condensation Reactions Involving Pyridine Moieties

These methods typically involve the formation of the pyridine ring from acyclic precursors through a series of condensation and cyclization steps.

Kröhnke Pyridine Synthesis: The Kröhnke synthesis is a versatile method for preparing substituted pyridines. wikipedia.orgdrugfuture.comquimicaorganica.org It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium (B1175870) acetate. wikipedia.orgdrugfuture.comquimicaorganica.org The reaction proceeds through a Michael addition followed by a series of condensation and cyclization steps to form the pyridine ring. By choosing the appropriate α,β-unsaturated carbonyl compound, a 4-arylpyridine can be synthesized.

Bohlmann-Rahtz Pyridine Synthesis: The Bohlmann-Rahtz synthesis is another classical method that provides access to substituted pyridines. wikipedia.orgnih.govjk-sci.com This two-step process begins with the condensation of an enamine with an ethynyl (B1212043) ketone to form an aminodiene intermediate. wikipedia.orgnih.govjk-sci.com This intermediate is then subjected to a heat-induced cyclodehydration to yield the corresponding pyridine. wikipedia.orgnih.govjk-sci.com The substituents on the final pyridine ring are determined by the structure of the starting enamine and ethynyl ketone.

Hantzsch Dihydropyridine (B1217469) Synthesis: While the classical Hantzsch synthesis yields a dihydropyridine, this intermediate can be subsequently oxidized to the corresponding pyridine. ucla.edunih.govwikipedia.org This multi-component reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor (like ammonia (B1221849) or ammonium acetate). wikipedia.org The use of an aromatic aldehyde in this synthesis leads to a 4-aryldihydropyridine, which upon oxidation, furnishes the 4-arylpyridine. ucla.edunih.govwikipedia.org

Nucleophilic Substitution Reactions on Pyridine Derivatives

Nucleophilic substitution reactions are a fundamental strategy for the synthesis of 4-arylpyridines. These reactions typically involve the displacement of a leaving group on the pyridine ring by a nucleophile. The pyridine ring's inherent electron-deficient nature, particularly at the C2 and C4 positions, facilitates attack by nucleophiles. youtube.comquimicaorganica.org

For a nucleophilic substitution to occur, the pyridine molecule must be sufficiently electrophilic. This is often enhanced by the presence of electron-withdrawing groups, which further decrease electron density in the ring. youtube.com The reaction generally proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing a suitable leaving group, such as a halide. This forms a negatively charged intermediate, which is stabilized by the nitrogen atom. quimicaorganica.org Subsequent loss of the leaving group restores the aromaticity of the ring, yielding the substituted pyridine.

The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) reactions is a key consideration. Studies on the reactions of 2-halopyridines with various nucleophiles have shown that the reactivity can depend on the nature of both the halogen and the nucleophile. For instance, with sulfur nucleophiles, the reactivity trend follows the leaving group ability (I > Br > Cl > F), suggesting that the cleavage of the carbon-halogen bond is rate-determining. In contrast, with some oxygen nucleophiles, the trend is reversed (F > Cl > Br > I), indicating that the initial nucleophilic attack is the rate-determining step. sci-hub.se

The synthesis of 4-substituted pyridines can be efficiently achieved via nucleophilic substitution on 4-halopyridines. For example, 4-iodopyridine (B57791) has been shown to react with various sulfur, oxygen, and carbon nucleophiles under microwave irradiation to yield the corresponding 4-substituted products. sci-hub.se

Table 1: Examples of Nucleophilic Substitution on Halopyridines

HalopyridineNucleophileProduct
4-IodopyridineSodium thiophenoxide (PhSNa)4-(Phenylthio)pyridine
2-IodopyridineBenzyl alcohol (PhCH₂OH)2-(Benzyloxy)pyridine
2-ChloropyridineSodium methanethiolate (B1210775) (MeSNa)2-(Methylthio)pyridine
4-IodopyridinePhenylacetonitrile (PhCH₂CN)4-(Phenyl(pyridin-4-yl)methyl)nitrile

This table presents examples of nucleophilic substitution reactions on various halopyridines to form substituted pyridine derivatives. sci-hub.se

Multi-Step Approaches for Pyridine Ring Functionalization

The synthesis of complex pyridine derivatives often necessitates multi-step approaches that allow for precise control over the placement of various functional groups. These methods are crucial when direct substitution is not feasible or does not provide the desired regioselectivity. chemistryviews.org

One sophisticated strategy involves the selective C-H functionalization of the pyridine ring. This avoids the need for pre-functionalized starting materials and offers a more direct route to the desired products. For example, methods have been developed for the selective transformation of C-H bonds at the 4-position of pyridines into other functional groups via intermediate phosphonium (B103445) salts. acs.org This two-step sequence can be applied to complex pyridine-containing molecules. acs.org

Another powerful multi-step approach utilizes organometallic intermediates. Pyridines can be readily metalated using specific bases, and the resulting organometallic species can then react with various electrophiles to introduce a wide range of substituents. nih.gov Through a careful combination of reagents, it is possible to achieve functionalization at all five positions of the pyridine ring. nih.gov

The use of reactive intermediates like pyridynes offers another avenue for the multi-step functionalization of pyridines. For instance, 3,4-pyridyne intermediates can be generated from 3-chloropyridines. These intermediates can then undergo regioselective difunctionalization by reacting with a Grignard reagent and an electrophile, leading to 3,4-disubstituted pyridine products in moderate to good yields. chemistryviews.org

Furthermore, functionalization can be achieved through ring-opening and closing strategies. Pyridines can be ring-opened with certain reagents to form Zincke imine intermediates. These open-chain intermediates can then undergo selective functionalization before being cyclized back to form substituted pyridines. This approach has been used for the 3-selective chlorination and fluorination of pyridines. mountainscholar.org

A multi-step synthesis of a preclinical drug candidate, preclamol, showcases the utility of these functionalization strategies. The synthesis begins with a palladium-catalyzed C3-arylation of pyridine, followed by propylation of the pyridine nitrogen, reduction of the ring to a piperidine, and final demethylation to yield the target molecule in four steps. nih.gov

Advanced Synthetic Strategies

To improve efficiency, yield, and environmental friendliness, advanced synthetic strategies have been developed for the preparation of this compound and related structures. These include microwave-assisted techniques and one-pot procedures.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including 4-arylpyridines. mdpi.comnih.gov This technique significantly reduces reaction times compared to conventional heating methods, often from hours to minutes. sci-hub.se The use of microwave irradiation can also lead to cleaner reactions with easier work-up procedures and may reduce or eliminate the need for solvents, aligning with the principles of green chemistry. mdpi.comnih.gov

Microwave heating has been successfully applied to nucleophilic aromatic substitution reactions on halopyridines. For example, the reaction of 2- and 4-iodopyridines with various nucleophiles to produce substituted pyridines proceeds efficiently under microwave irradiation, often in just a few minutes. sci-hub.se

One-pot, multi-component reactions for the synthesis of 4-arylpyridine derivatives are also significantly enhanced by microwave irradiation. A notable example is the synthesis of 3,3'-(4-arylpyridine-2,6-diyl)bis(2H-chromen-2-one) derivatives. This reaction, involving an aromatic aldehyde, 3-acetyl coumarin, and ammonium acetate in acetic acid, is completed in 5 to 8 minutes under microwave conditions, with yields ranging from 60% to 86%. researchgate.netsioc-journal.cn

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConventional MethodMicrowave-Assisted Method
Vilsmeier-Haack ChloroformylationLong reaction times (e.g., 18 hours)Significantly reduced reaction times
Nucleophilic Substitution on HalopyridinesLong reaction times, vigorous conditionsShort reaction times (0.5-3 min), high yields
Three-Component Pyridine SynthesisNot specified5-8 minutes reaction time, 60-86% yield

This table compares reaction conditions and outcomes for the synthesis of pyridine derivatives using conventional heating versus microwave-assisted techniques. sci-hub.semdpi.comresearchgate.netsioc-journal.cn

One-Pot Synthetic Procedures

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. ymerdigital.com Several one-pot methodologies have been developed for the synthesis of polysubstituted and 4-arylpyridines.

A common and effective one-pot approach is the three-component reaction. For instance, 4-aryl-3,5-dimethyl-1,4,7,8-tetrahydrodipyrazolo[3,4-b:4′,3′-e]pyridines have been synthesized in a solvent-free, one-pot reaction. dntb.gov.ua Similarly, the reaction of an aromatic aldehyde, 3-acetyl coumarin, and ammonium acetate under microwave irradiation provides a rapid, one-pot route to 3,3'-(4-arylpyridine-2,6-diyl)bis(2H-chromen-2-one) derivatives. sioc-journal.cn

Another example involves the reaction of 4-acetylpyridine (B144475) and malononitrile (B47326) with dimedone or cyclohexa-1,3-dione in a three-component reaction to afford 4-methyl-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene derivatives. nih.gov

Modifications of classical named reactions, such as the Bohlmann-Rahtz pyridine synthesis, have also been adapted into efficient one-pot procedures. A three-component heteroannulation reaction between a 1,3-dicarbonyl compound, an alkynone, and ammonium acetate in an alcoholic solvent proceeds under mild conditions without an additional acid catalyst to produce polysubstituted pyridines with complete regioselectivity and in good yields. organic-chemistry.orgcore.ac.uk

Table 3: Examples of One-Pot Synthetic Procedures for Pyridine Derivatives

ReactantsProduct TypeKey Features
Aromatic Aldehyde, 3-Acetyl Coumarin, Ammonium Acetate3,3'-(4-Arylpyridine-2,6-diyl)bis(2H-chromen-2-one)Three-component, microwave-assisted, 5-8 min reaction time
4-Acetylpyridine, Malononitrile, Dimedone4-Methyl-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromeneThree-component reaction
Alkynone, 1,3-Dicarbonyl Compound, Ammonium AcetatePolysubstituted PyridinesThree-component, mild conditions, no acid catalyst, total regiocontrol

This table summarizes various one-pot methodologies for the synthesis of pyridine-containing scaffolds. sioc-journal.cnnih.govorganic-chemistry.org

Advanced Spectroscopic and Structural Elucidation Methodologies

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique offers a detailed view of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise molecular geometry and conformational preferences of "4-(3,5-Dimethylphenyl)pyridine" in the solid state. By irradiating a single crystal of the compound with X-rays, a diffraction pattern is generated, which, upon analysis, yields a detailed three-dimensional electron density map of the molecule.

Table 1: Representative Crystallographic Parameters for Pyridine (B92270) Derivatives

CompoundCrystal SystemSpace GroupKey Dihedral Angle (°)
4-Phenylpyridine (B135609)MonoclinicP2₁/n~30-40
Derivatives of 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitrilesVariesVariesVaries with substituents

The study of these interactions reveals how individual molecules self-assemble into larger, ordered structures. For example, in co-crystals with hydrogen bond donors, distinct and predictable hydrogen-bonding motifs can be observed. Even in the pure crystalline form, weak C-H···π interactions between the aromatic rings can play a significant role in the crystal packing. The analysis of these non-covalent interactions is crucial for crystal engineering, where the goal is to design materials with specific solid-state structures and properties. The supramolecular architecture can range from simple dimers to more complex layered or three-dimensional networks. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. It provides information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

Proton (¹H) NMR spectroscopy of "this compound" provides valuable information about the number, type, and connectivity of hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the protons on the pyridine ring and the dimethylphenyl ring.

The protons on the pyridine ring typically appear in the aromatic region of the spectrum, with characteristic chemical shifts and coupling patterns. The protons ortho to the nitrogen atom are generally the most deshielded and appear at the highest frequency. The protons on the dimethylphenyl ring will also appear in the aromatic region, with a singlet for the proton at the 4-position and another singlet for the two equivalent protons at the 2- and 6-positions. The two methyl groups will give rise to a sharp singlet in the upfield region of the spectrum. The integration of these signals corresponds to the number of protons in each unique environment.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Pyridine H-2, H-68.6 - 8.8Doublet2H
Pyridine H-3, H-57.4 - 7.6Doublet2H
Dimethylphenyl H-2, H-67.2 - 7.3Singlet2H
Dimethylphenyl H-47.1 - 7.2Singlet1H
Methyl Protons2.3 - 2.4Singlet6H

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in "this compound" will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the aromatic rings will resonate in the downfield region of the spectrum, typically between 120 and 160 ppm. The carbon atoms attached to the nitrogen in the pyridine ring will be the most deshielded. The quaternary carbons in the dimethylphenyl ring will also have characteristic chemical shifts. The carbon atoms of the two methyl groups will appear as a single signal in the upfield region, usually around 20-25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (ppm)
Pyridine C-4~150
Pyridine C-2, C-6~150
Dimethylphenyl C-1~138
Dimethylphenyl C-3, C-5~138
Dimethylphenyl C-4~129
Dimethylphenyl C-2, C-6~127
Pyridine C-3, C-5~121
Methyl Carbons~21

For unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR experiments are employed. These experiments provide correlation maps that reveal through-bond and through-space interactions between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would confirm the connectivity of the protons within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the pyridine and dimethylphenyl rings and for assigning the quaternary carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, providing information about the solution-state conformation and the spatial relationship between the two aromatic rings.

Together, these advanced NMR techniques provide a comprehensive picture of the molecular structure of "this compound" in solution, complementing the solid-state data obtained from X-ray crystallography. rsc.org

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrations of its constituent functional groups, namely the 4-substituted pyridine ring and the 3,5-disubstituted phenyl ring. The spectrum is typically analyzed by dividing it into distinct regions corresponding to different types of molecular vibrations. libretexts.orglibretexts.org

Key vibrational modes observed in the FT-IR spectrum include:

Aromatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on both the pyridine and dimethylphenyl rings typically appear in the region of 3100-3000 cm⁻¹. pw.edu.pl

Aliphatic C-H Stretching: The methyl (–CH₃) groups on the phenyl ring give rise to characteristic symmetric and asymmetric stretching vibrations, which are observed in the 2980-2850 cm⁻¹ range. libretexts.org

Aromatic C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings are a hallmark of the spectrum. These absorptions occur in the 1600-1450 cm⁻¹ region and are often observed as a series of sharp bands. researchgate.netnih.gov The band around 1600 cm⁻¹ is characteristic of the pyridine ring stretching.

C-H Bending Vibrations: In-plane and out-of-plane bending vibrations of the C-H bonds provide further structural information. Out-of-plane (oop) bending for the 4-substituted pyridine ring and the 1,3,5-trisubstituted phenyl ring results in strong absorptions in the fingerprint region, typically below 900 cm⁻¹. vscht.cz

The specific frequencies of these vibrations are summarized in the interactive data table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchPyridine & Phenyl Rings3100 - 3000Medium to Weak
Aliphatic C-H StretchMethyl (-CH₃)2980 - 2850Medium
C=C and C=N Ring StretchPyridine Ring~1600Strong
C=C Ring StretchPhenyl Ring1585 - 1450Medium to Strong
C-H Out-of-Plane Bend4-Substituted Pyridine850 - 800Strong
C-H Out-of-Plane Bend1,3,5-Trisubstituted Phenyl900 - 860 and 800 - 675Strong

Electronic Absorption and Emission Spectroscopy

This class of techniques provides insights into the electronic structure of the molecule by probing the transitions between different electronic energy levels.

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from electronic transitions within the conjugated π-system of the aromatic rings. The spectrum is influenced by the electronic nature of both the pyridine and the dimethylphenyl moieties.

The primary electronic transitions observed are:

π→π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation between the two aromatic rings, these transitions are expected to be red-shifted (shifted to longer wavelengths) compared to unsubstituted pyridine. researchgate.net

n→π Transitions:* These lower-intensity absorptions involve the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital. This transition is characteristic of heteroaromatic compounds containing nitrogen. researchgate.net

For pyridine, the main absorption band appears around 254 nm. sielc.comresearchgate.net The substitution with the dimethylphenyl group extends the chromophore, leading to an anticipated absorption maximum (λmax) at a longer wavelength, likely in the 260-280 nm range. scielo.org.za

The key absorption data are presented in the interactive table below.

Electronic TransitionChromophoreExpected λmax (nm)Molar Absorptivity (ε)
π → πPhenyl-Pyridine Conjugated System~260 - 280High
n → πPyridine Ring (Nitrogen lone pair)~270 - 290Low

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides precise information about the molecular weight and the fragmentation pattern of the analyte. mdpi.com

For this compound (C₁₃H₁₃N), the molecular weight is approximately 183.25 g/mol . The electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺˙) at m/z = 183.

The fragmentation of the molecular ion provides valuable structural information. The stability of the biaryl system means the molecular ion peak is typically intense. chemguide.co.uk Common fragmentation pathways for arylpyridines involve the loss of small, stable neutral molecules or radicals. nih.gov

Key expected fragments include:

[M-1]⁺ (m/z 182): Loss of a hydrogen atom.

[M-15]⁺ (m/z 168): Loss of a methyl radical (•CH₃), a very common fragmentation for molecules containing methyl groups. This fragment is likely to be a significant peak in the spectrum.

[M-27]⁺ (m/z 156): Loss of hydrogen cyanide (HCN) from the pyridine ring, a characteristic fragmentation for pyridine derivatives. nist.gov

The fragmentation data are summarized in the interactive table below.

m/z ValueIon/FragmentProposed IdentityRelative Abundance
183[M]⁺˙Molecular IonHigh (Base Peak)
182[M-H]⁺Loss of H radicalModerate
168[M-CH₃]⁺Loss of methyl radicalHigh
156[M-HCN]⁺Loss of hydrogen cyanideModerate

Mechanistic Elucidations of Reactions Involving 4 3,5 Dimethylphenyl Pyridine

Catalytic Reaction Pathways and Transition States

The catalytic activity of 4-(3,5-Dimethylphenyl)pyridine and its derivatives is multifaceted, engaging in both metal-catalyzed and nucleophilic pathways. Understanding these routes and their associated transition states is crucial for optimizing synthetic protocols.

In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, this compound can function as a ligand. The generally accepted catalytic cycle for these reactions involves three primary steps:

Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. This forms an arylpalladium(II) halide intermediate. The electron-donating nature of the dimethylphenyl group on the pyridine (B92270) ligand can influence the electron density at the palladium center, thereby affecting the rate of this step. nih.gov

Transmetalation : In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) complex, displacing the halide. This forms a diarylpalladium(II) complex. A base is typically required to facilitate this transfer. nih.gov

Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govresearchgate.net

The specific structure of the pyridine ligand is critical in stabilizing the palladium intermediates and modulating their reactivity throughout this cycle.

In some cases, the pyridine moiety itself can be part of the substrate. For instance, in the palladium-catalyzed hydrolysis of imines derived from pyridines, the pyridine nitrogen plays a direct mechanistic role. The association of the palladium catalyst with the pyridine nitrogen increases the polarity of the C=N imine linkage. researchgate.net This enhanced polarity makes the imine carbon more electrophilic and thus more susceptible to nucleophilic attack by water, facilitating the hydrolytic cleavage. researchgate.net

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling

StepDescriptionRole of Ligand/Substrate
Oxidative Addition Pd(0) inserts into an aryl-halide bond to form a Pd(II) complex.Ligands like this compound stabilize the Pd(0) and Pd(II) species and influence the reaction rate.
Transmetalation An organic group is transferred from a main group organometallic compound to the Pd(II) complex.The nature of the ligand affects the efficiency of the transfer.
Reductive Elimination The two coupled organic fragments are eliminated from the Pd(II) complex, forming the product and regenerating Pd(0).The steric and electronic properties of the ligand determine the rate of this final step.

Derivatives of this compound, particularly its N-oxide form, have been designed as efficient chiral nucleophilic organocatalysts. In acyl transfer reactions, such as the acylative dynamic kinetic resolution of azoles, a 3,5-dimethylphenyl-derived chiral 4-aryl-pyridine-N-oxide (ArPNO) catalyst demonstrates a distinct mechanistic pathway. tandfonline.comrsc.org

The catalytic cycle is initiated by the reaction of the pyridine-N-oxide with an anhydride (B1165640). The oxygen atom of the N-oxide acts as the nucleophile, attacking the anhydride to form a highly reactive acyloxypyridinium cation intermediate. tandfonline.comrsc.org Mechanistic studies, supported by density functional theory (DFT) calculations, have indicated that the subsequent nucleophilic substitution of an azole hemiaminal on this acyloxypyridinium cation is the rate-determining step of the reaction. tandfonline.comrsc.org This work highlights that the nucleophilicity of the oxygen in a pyridine-N-oxide is greater than that of the nitrogen in the parent pyridine, allowing for efficient catalysis. rsc.org

Table 2: Mechanistic Steps in Nucleophilic Acyl Transfer Catalyzed by a this compound-N-oxide Derivative

StepDescriptionIntermediate SpeciesKey Finding
1. Catalyst Activation The pyridine-N-oxide catalyst nucleophilically attacks an acid anhydride.Acyloxypyridinium cationThe N-oxide oxygen is a potent nucleophile. rsc.org
2. Acyl Transfer (Rate-Determining) A nucleophile (e.g., azole hemiaminal) attacks the acyloxypyridinium cation.Tetrahedral intermediateThis step controls the overall reaction rate. tandfonline.com
3. Product Formation & Catalyst Regeneration The intermediate collapses to form the acylated product and regenerate the pyridine-N-oxide catalyst.Acylated product, regenerated catalystThe catalyst is regenerated for subsequent cycles.

Cleavage and Rearrangement Mechanisms

The structural integrity of molecules containing the this compound motif can be compromised through specific cleavage or rearrangement reactions, often triggered by hydrolysis or photochemical energy.

The hydrolysis of imines (Schiff bases) back to their constituent aldehydes or ketones and amines is a fundamental reaction that is typically acid-catalyzed. nih.gov The general mechanism proceeds through the following steps:

Protonation : The imine nitrogen is protonated by an acid, forming a more electrophilic iminium ion. nih.govnih.gov

Nucleophilic Attack : A water molecule acts as a nucleophile and attacks the iminium carbon. nih.gov

Proton Transfer : A proton is transferred from the oxygen atom to the nitrogen atom, creating a better leaving group (a neutral amine). nih.gov

Elimination : The lone pair on the oxygen assists in the elimination of the amine, forming an oxonium ion. nih.gov

Deprotonation : The oxonium ion is deprotonated by a base (e.g., water) to yield the final carbonyl compound. nih.gov

When the imine contains a pyridine ring, such as in a Schiff base derived from a pyridine-containing aldehyde or amine, the pyridine nitrogen can participate in the mechanism. Studies on the hydrolysis of N-salicylidene-2-aminopyridine suggest the possibility of intramolecular general base-catalyzed hydration of the imine linkage by the pyridine ring nitrogen. mdpi.com Furthermore, as mentioned previously, coordination of the pyridine nitrogen to a metal catalyst like palladium can significantly accelerate hydrolysis by increasing the electrophilicity of the imine carbon. researchgate.net

While specific studies on the photoinduced cleavage of this compound are not extensively documented, the photochemical behavior of related pyridine derivatives provides insight into plausible mechanisms. The irradiation of pyridines can lead to photoisomerization and rearrangement rather than direct cleavage. researchgate.net

One established mechanism for the photoisomerization of pyridines and their substituted derivatives, like dimethylpyridines, involves the formation of highly strained "Dewar pyridine" intermediates (bicyclo[2.2.0]azahexa-2,5-dienes) from the excited singlet state. researchgate.net These Dewar isomers are valence bond isomers of the parent pyridine. They can subsequently undergo thermal or photochemical reactions, such as rearrangement to other pyridine isomers or reversion to the starting material. For instance, DFT calculations have shown that Dewar isomers can transform into corresponding benzvalene (B14751766) isomers, whose subsequent decomposition can yield various reaction products. researchgate.net It is plausible that this compound could undergo similar photoinduced rearrangements via such intermediates upon UV irradiation. Prolonged irradiation of some complex pyridine-based molecules has also been noted to cause photodegradation. rsc.org

Role of Pyridine Nitrogen in Reaction Specificity and Rate

The nitrogen atom in the pyridine ring is fundamental to the reactivity, specificity, and catalytic activity of this compound. Its influence is exerted through its electronic properties and its ability to act as a Lewis base.

The lone pair of electrons on the pyridine nitrogen makes it a coordination site for metal catalysts. As seen in palladium-catalyzed reactions, this coordination can be crucial for the catalytic mechanism. By binding to the palladium center, the pyridine nitrogen helps to anchor the substrate to the catalyst, which can increase the polarity of adjacent bonds (like an imine C=N bond) and ultimately control the reaction rate and outcome. researchgate.net

Furthermore, the nitrogen atom is more electronegative than the carbon atoms, leading to an electron-deficient (π-deficient) aromatic ring. nih.gov This has a profound effect on the molecule's reactivity. For electrophilic aromatic substitution (EAS), the pyridine ring is significantly deactivated compared to benzene, and the substitution is directed primarily to the C3 (or β) position. This is because the intermediates for attack at C2 and C4 are highly destabilized, as one of the resonance structures places a positive charge directly on the electronegative nitrogen atom. nih.gov Therefore, the nitrogen atom dictates the regioselectivity of such reactions.

In nucleophilic catalysis, the basicity and nucleophilicity of the pyridine nitrogen are the key drivers of its catalytic power. However, steric hindrance around the nitrogen can inhibit its ability to act as a nucleophilic catalyst. The position of the nitrogen also influences the electronic and photophysical properties of the molecule, affecting factors like moisture sensitivity and photoluminescence quantum yields in related organic emitters.

Advanced Applications and Functional Roles in Chemical Sciences

Catalysis and Organocatalysis

The pyridine (B92270) ring, particularly when functionalized, is a cornerstone in the design of nucleophilic organocatalysts. The introduction of a 3,5-dimethylphenyl group at the 4-position of the pyridine scaffold significantly influences the catalyst's activity and selectivity, leading to the development of highly efficient catalytic systems.

Researchers have rationally designed and synthesized efficient chiral 4-aryl-pyridine-N-oxide (ArPNO) organocatalysts, where the aryl group is 3,5-dimethylphenyl. acs.org These catalysts have proven effective in challenging asymmetric transformations, such as the acylative dynamic kinetic resolution of azoles, aldehydes, and anhydrides. acs.orgacs.org

A key innovation in the design of the 3,5-dimethylphenyl-derived ArPNO catalyst was overcoming the structural limitations of previous systems. acs.org Historically, potent chiral pyridine-N-oxide acyl transfer catalysts required a strong electron-donating dialkylamino group at the C-4 position. acs.org The development of the ArPNO system demonstrated that this group could be replaced with other substituents, like the 3,5-dimethylphenyl group, thereby enabling greater structural diversity and optimization. acs.orgacs.org In a model three-component reaction, the 3,5-dimethylphenyl-derived catalyst generated the desired product with exceptional yield and stereoselectivity. acs.org

Table 1: Performance of 3,5-Dimethylphenyl-Derived ArPNO Catalyst in a Three-Component Dynamic Kinetic Resolution Reaction acs.org

Catalyst LoadingYieldEnantiomeric Excess (ee)Diastereomeric Ratio (rr)
5 mol %89%92%>20:1

The success of this catalyst is attributed to its electronic properties and chiral environment, which effectively controls the stereochemical outcome of the reaction. acs.org Mechanistic studies indicate the formation of an acyloxypyridinium cation as a key intermediate, with the nucleophilic substitution of this intermediate being the rate-determining step. acs.org

The 3,5-dimethylphenyl-derived ArPNO is a powerful nucleophilic organocatalyst specifically for acyl transfer reactions. acs.orgacs.org The underlying mechanism involves the pyridine N-oxide's oxygen atom acting as the nucleophile. acs.org DFT calculations and experimental results have shown that the nucleophilicity of the oxygen in a pyridine-N-oxide is greater than that of the nitrogen in the corresponding pyridine. acs.org

In the catalytic cycle, the ArPNO catalyst attacks an acylating agent, such as an anhydride (B1165640), to form a highly reactive acyloxypyridinium cation intermediate. acs.org This intermediate is then readily attacked by a nucleophile (e.g., an alcohol or an azole hemiaminal), transferring the acyl group and regenerating the catalyst for the next cycle. acs.orgstackexchange.com The electron-donating nature of the 3,5-dimethylphenyl group enhances the nucleophilicity of the N-oxide oxygen, contributing to the catalyst's high efficiency. acs.org This catalytic strategy has been successfully applied to the synthesis of various chiral N-heteroaromatic compounds, including substituted pyrazoles, imidazoles, and purines. acs.org

Materials Science and Engineering

The rigid structure and thermal stability associated with the pyridine and dimethylphenyl moieties make 4-(3,5-Dimethylphenyl)pyridine a valuable building block in materials science, particularly for creating high-performance polymers.

A novel aromatic diamine derived from this compound, namely 4-pyridine-4,4-bis(3,5-dimethyl-5-aminophenyl)methane (PyDPM), has been synthesized and used as a monomer for creating a series of advanced polyimides (PIs). nih.gov These PIs were produced through microwave-assisted one-step polycondensation of the PyDPM diamine with various commercial dianhydrides. nih.gov The incorporation of the bulky, non-coplanar structure containing pyridine and ortho-methyl groups into the polyimide backbone imparts a unique combination of desirable properties. nih.gov

Polyimides synthesized using the PyDPM diamine exhibit exceptionally high thermal stability, a critical requirement for materials used in aerospace and microelectronics. nih.govfudan.edu.cn These PIs show high glass transition temperatures (Tgs) ranging from 358°C to 473°C and decomposition temperatures (at 5% weight loss) exceeding 476°C. nih.gov The rigid pyridine ring and the sterically hindered structure contribute to restricted chain mobility, leading to these high thermal performance metrics. nih.govzeusinc.com

The resulting PI films are not only heat-resistant but also mechanically robust, affording flexible and strong materials. nih.gov They demonstrate high tensile strength and significant Young's modulus, making them suitable for applications demanding both durability and thermal endurance. nih.govresearchgate.net

Table 2: Thermal and Mechanical Properties of Polyimides Derived from PyDPM nih.gov

Dianhydride ComponentGlass Transition Temp. (Tg)5% Weight Loss Temp. (Td5)Tensile StrengthElongation at BreakYoung's Modulus
PMDA473°C476°C93.3 MPa3.7%3.8 GPa
BPDA402°C545°C82.1 MPa15.2%3.3 GPa
ODPA358°C543°C83.5 MPa10.5%3.5 GPa
6FDA385°C525°C88.6 MPa6.5%3.6 GPa

In addition to thermal and mechanical performance, the polyimides derived from the PyDPM monomer exhibit excellent optical transparency. nih.gov The introduction of the pyridine rings and ortho-methyl groups disrupts polymer chain packing and reduces the formation of intermolecular charge-transfer complexes, which are responsible for the coloration in conventional aromatic polyimides. nih.govfudan.edu.cn

The resulting PI films are largely colorless and show high transmittance in the visible light spectrum, with cutoff wavelengths in the ultraviolet range. nih.gov These optical properties make them highly promising candidates for use as flexible substrates in optoelectronic devices, such as organic light-emitting diodes (OLEDs), where both high thermal stability and optical clarity are required. nih.gov

Table 3: Optical Properties of Polyimide Films Derived from PyDPM nih.gov

Dianhydride ComponentCut-off Wavelength (λ₀)Transmittance at 450 nm
PMDA366 nm> 73%
BPDA357 nm> 80%
ODPA342 nm> 84%
6FDA313 nm> 85%

Supramolecular Architectures and Self-Assembly

Design of Hydrogen-Bonded Networks

No studies were found that specifically describe the use of this compound in the design and construction of hydrogen-bonded networks. Research in this area typically focuses on molecules with specific functional groups capable of forming strong and directional hydrogen bonds, but the application of this particular compound has not been documented in the available literature.

Anion Coordination Chemistry in Solid-State Structures

There is no available research detailing the role of this compound in anion coordination chemistry within solid-state structures. This field of study investigates the interactions between anions and neutral or charged organic molecules, and while various pyridine derivatives are utilized, the specific application of this compound has not been reported.

Applications as Chiral Dopants for Liquid Crystals

A search of the literature did not yield any studies on the application of this compound or its derivatives as chiral dopants for liquid crystals. Chiral dopants are crucial for inducing helical structures in nematic liquid crystals, but there is no indication that this compound has been investigated for such purposes.

Ligand Design for Metal-Organic Frameworks (MOFs)

No published research was found that utilizes this compound as a ligand in the design and synthesis of Metal-Organic Frameworks (MOFs). While pyridine-containing ligands are extensively used in the construction of MOFs, the specific use of this dimethylphenyl-substituted pyridine has not been documented.

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

Precursors for Fused Pyridine Systems (e.g., Triazolopyridines, Pyridotriazines, Pyrazolo[3,4-b]pyridines)

There is no evidence in the scientific literature to suggest that this compound is used as a precursor for the synthesis of fused pyridine systems such as triazolopyridines, pyridotriazines, or pyrazolo[3,4-b]pyridines. Synthetic routes to these complex heterocyclic systems typically start from different functionalized pyridine or pyrazole (B372694) derivatives.

The investigation included targeted searches for its role as a ligand in metal-organic frameworks (MOFs), its incorporation into coordination polymers, and its use as a building block in the self-assembly of macrocyclic structures. The search terms were designed to identify any research detailing the contribution of this specific molecule to the formation, structure, and properties of such supramolecular systems.

General information on the use of various other pyridine derivatives in the construction of organic frameworks and macrocycles is available. These studies highlight the importance of the pyridine moiety as a versatile coordinating ligand and structural component in supramolecular chemistry. However, the specific substitution pattern of a 3,5-dimethylphenyl group at the 4-position of the pyridine ring, as found in "this compound," does not appear in the retrieved scientific literature within the context of novel organic frameworks and macrocycles.

Consequently, due to the absence of research findings or data on the application of "this compound" in this specific area of chemical science, it is not possible to provide a detailed article on its contribution to novel organic frameworks and macrocycles.

Q & A

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic or degradation pathways of this compound?

  • Methodology : Synthesize isotopically labeled analogs (e.g., ¹³C-pyridine) and track metabolites via LC-MS/MS. Stable isotope tracing in cell cultures or in vivo models identifies metabolic intermediates. Degradation studies under oxidative (H₂O₂) or photolytic conditions reveal pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.